ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate
Description
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate is a fluorinated organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of both difluoro and trifluoromethyl groups, which contribute to its unique chemical properties. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, making it an important scaffold in medicinal chemistry and agrochemicals.
Properties
CAS No. |
2758002-77-4 |
|---|---|
Molecular Formula |
C8H6F5NO2S |
Molecular Weight |
275.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate typically involves the reaction of ethyl 2,2-difluoroacetate with a thiazole derivative. One common method involves the use of trifluoromethylthiazole as a starting material, which undergoes nucleophilic substitution with ethyl 2,2-difluoroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride, potassium carbonate, or other strong bases are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Nucleophilic Substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole compounds with altered functional groups.
Reduction: Reduced thiazole derivatives with modified oxidation states.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the development of agrochemicals and pesticides due to its stability and bioactivity.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. The thiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate can be compared with other fluorinated thiazole derivatives:
Ethyl 2,2-difluoro-2-(5-trifluoromethylpyridin-2-yl)acetate: Similar structure but with a pyridine ring instead of a thiazole ring.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of a trifluoromethyl group.
Trifluoromethyl ethers: Compounds with trifluoromethyl groups attached to ether linkages.
The uniqueness of this compound lies in its combination of difluoro and trifluoromethyl groups with a thiazole ring, providing a distinct set of chemical and biological properties that make it valuable in various research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
